Product packaging for Chloramphenicol alcohol(Cat. No.:CAS No. 23885-72-5)

Chloramphenicol alcohol

Cat. No.: B1610107
CAS No.: 23885-72-5
M. Wt: 270.24 g/mol
InChI Key: BZEQYQTWTWMDNK-MWLCHTKSSA-N
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Description

Elucidation of Chemical Structure and Stereoisomeric Forms

The chemical structure of Chloramphenicol (B1208) alcohol is characterized by a p-nitrophenyl group attached to a propanediol (B1597323) backbone, with a 2-hydroxyacetamide (B1193895) group bonded to the amine at the C-2 position. The systematic name, N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-hydroxyacetamide, precisely describes this arrangement.

The molecule features two chiral centers at the C-1 and C-2 positions of the propan-2-yl chain. This gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) configuration, designated as the D-threo isomer, is the naturally occurring and most studied form of the compound. The specific spatial arrangement of the hydroxyl and acetamide (B32628) groups is crucial for its biological interactions and chemical properties.

Table 1: Chemical and Physical Properties of Chloramphenicol Alcohol

PropertyValue
Molecular Formula C₁₁H₁₄N₂O₆ oup.com
Molecular Weight 270.24 g/mol oup.com
CAS Number 23885-72-5 oup.com
Appearance Data not available
Solubility Data not available
Melting Point Data not available
Boiling Point Data not available

Note: Specific experimental data for the physical properties of this compound are not widely reported in publicly available literature.

Historical Context of its Identification in Scientific Literature

This compound, under the name Corynecin I, was identified as an antibiotic produced by the bacterium Corynebacterium hydrocarboclastus. medchemexpress.com Its discovery was part of broader research into chloramphenicol-like analogs produced by various microorganisms. oup.com Studies on the biosynthesis of corynecins revealed that shikimic acid is a precursor, being incorporated into the aromatic portion of the molecule. tandfonline.com

Research has also identified this compound as a metabolite of Chloramphenicol in certain biological systems. chemicalland21.com Its presence as a related substance and potential degradation product in pharmaceutical preparations of Chloramphenicol has necessitated the development of analytical methods to distinguish between the two compounds. nih.gov

Significance as a Research Compound within Amphenicol Chemistry

The significance of this compound in amphenicol chemistry is multifaceted. As a naturally occurring analog of chloramphenicol, it serves as a valuable subject for comparative studies to understand the structure-activity relationships within this class of antibiotics. nih.gov Research comparing chloramphenicol with its derivatives, including fluorinated analogs, has provided insights into the molecular basis of their inhibitory action on bacterial protein synthesis. nih.govresearchgate.net

Furthermore, this compound is a key reference compound in the development and validation of analytical methods for detecting impurities and degradation products in chloramphenicol formulations. Its distinct chemical structure allows for the optimization of separation techniques, such as high-performance liquid chromatography (HPLC), ensuring the quality and purity of chloramphenicol-based pharmaceuticals.

The study of Corynecins, including Corynecin I (this compound), has also contributed to the understanding of microbial biosynthetic pathways. Research into the production of these compounds by Corynebacterium hydrocarboclastus has shed light on the enzymatic processes involved in the formation of the p-nitrophenylserinol backbone, a key structural motif in amphenicols. oup.comtandfonline.com

Table 2: Investigated Compounds in Amphenicol Research

Compound NameKey Research Area
Chloramphenicol Broad-spectrum antibiotic, benchmark for comparative studies. nih.govresearchgate.net
Thiamphenicol A derivative studied for its inhibitory actions on peptidyl transferase. nih.gov
Fluorinated Derivatives (e.g., Sch 24893, Sch 25298, Sch 25393) Investigated for activity against chloramphenicol-resistant strains. nih.gov
1'-(p-nitrobenzoyl)chloramphenicol A synthetic derivative with notable activity against Mycobacterium species. nih.govmdpi.com
Dipeptide Conjugates of Chloramphenicol Succinate Studied as prodrugs to enhance efficacy. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O6 B1610107 Chloramphenicol alcohol CAS No. 23885-72-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O6/c14-5-9(12-10(16)6-15)11(17)7-1-3-8(4-2-7)13(18)19/h1-4,9,11,14-15,17H,5-6H2,(H,12,16)/t9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEQYQTWTWMDNK-MWLCHTKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)CO)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)CO)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23885-72-5
Record name Chloramphenicol alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23885-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloramphenicol alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023885725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies and Chemical Transformations Involving N 1r,2r 1,3 Dihydroxy 1 4 Nitrophenyl Propan 2 Yl 2 Hydroxyacetamide

Chemical Synthesis Pathways and Strategies

The synthesis of N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-hydroxyacetamide is intrinsically linked to the synthesis of chloramphenicol (B1208) itself, as they share the same core stereochemical structure. The primary challenge lies in the stereocontrolled formation of the vicinal amino alcohol backbone.

Enantioselective Synthesis of Vicinal Amino Alcohol Precursors

The crucial precursor for the synthesis is the chiral vicinal amino alcohol, (1R,2R)-(-)-2-amino-1-(4-nitrophenyl)-1,3-propanediol, commonly known as chloramphenicol base. mdpi.com The enantioselective synthesis of this precursor is paramount, as only the D-threo isomer possesses the desired biological activity profile. nih.gov

One common strategy begins with 4-nitroacetophenone. This starting material undergoes a sequence of reactions including bromination, amination, acetylation, and hydroxymethylation to form an intermediate, α-acetamido-β-hydroxy-4-nitropropiophenone. chemicalbook.com The subsequent reduction of the keto group is a critical step. Using reducing agents like aluminum isopropoxide yields the desired threo diastereomer. chemicalbook.com The racemic mixture of the threo-2-acetamido-1-(4-nitrophenyl)-1,3-propanediol is then resolved, often using chiral resolving agents like camphor-D-sulfonic acid, to isolate the desired D-threo enantiomer. chemicalbook.com Hydrolysis of the acetyl group then furnishes the target precursor, chloramphenicol base. chemicalbook.com

Aldol (B89426) Reaction Applications in Synthetic Routes

Asymmetric aldol reactions represent a powerful and elegant approach to establishing the two contiguous stereocenters of the vicinal amino alcohol core in a single step. These reactions have been successfully applied in the synthesis of chloramphenicol and its precursors.

A notable example is the silver-catalyzed asymmetric aldol reaction of an isocyanoacetate with 4-nitrobenzaldehyde. thieme-connect.com This method provides a direct route to an oxazoline (B21484) intermediate with high diastereo- and enantioselectivity. The reaction, catalyzed by a complex of silver(I) oxide and a cinchona-derived amino phosphine (B1218219) ligand, produces the trans-oxazoline adduct, which can then be converted to the vicinal amino alcohol precursor through ring-opening. thieme-connect.comacs.org The enantiomeric excess of the resulting amino alcohol can often be further enhanced by recrystallization. thieme-connect.com

StepReactantsReagents and ConditionsProductYieldKey Transformation
14-nitrobenzaldehyde, IsocyanoacetateAg₂O, Cinchona-derived amino phosphine ligand, EtOAc, 20 °Ctrans-Oxazoline adduct78%Asymmetric Aldol Reaction
2trans-Oxazoline adductSOCl₂, MeOH; then NaHCO₃(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol methyl ester75%Oxazoline Ring Opening
3(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol methyl esterDichloroacetyl chloride, Et₃N, CH₂Cl₂Chloramphenicol methyl ester83%Amide Formation
4Chloramphenicol methyl esterNaBH₄, MeOH, 0 °C(-)-Chloramphenicol80%Ester Reduction

This table outlines a synthetic route to (-)-chloramphenicol, which shares the key vicinal amino alcohol precursor with the title compound. The synthesis of N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-hydroxyacetamide would follow a similar pathway, with the final acylation step utilizing a hydroxyacetylating agent instead of dichloroacetyl chloride. thieme-connect.com

Derivatization Approaches from Chloramphenicol or Related Intermediates

The most direct synthetic route to N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-hydroxyacetamide involves the acylation of the chloramphenicol base. Starting with (1R,2R)-(-)-2-amino-1-(4-nitrophenyl)-1,3-propanediol, the free amino group can be selectively acylated using a suitable hydroxyacetylating agent, such as glycolic acid with a coupling agent, or an activated derivative like glycolic acid chloride or ester.

Alternatively, the compound can be viewed as a metabolite of chloramphenicol, where the dichloroacetyl group is modified. inchem.org While not a synthetic strategy in the traditional sense, enzymatic or microbial transformation of chloramphenicol could potentially yield the hydroxyacetamide derivative. Another approach involves the chemical modification of chloramphenicol itself, though this would require the selective replacement of the two chlorine atoms with hydroxyl groups, a challenging transformation. A more feasible derivatization starts from the chloramphenicol base, where various amino acids and peptides have been tethered to the amine group to create new pharmacophores. mdpi.com This highlights the versatility of the amino group for derivatization.

Functional Group Modifications and Structure-Activity Relationship (SAR) Studies

The biological activity of chloramphenicol and its analogs is highly dependent on their three-dimensional structure and the nature of their functional groups. Modifications to these groups can have profound effects on their chemical reactivity and biological function.

Investigations on the Primary and Secondary Alcohol Moieties

The 1,3-propanediol (B51772) moiety, containing a primary and a secondary alcohol, is crucial for the activity of chloramphenicol-type molecules. These hydroxyl groups are known to form important hydrogen bonds with the bacterial ribosome. chemicalbook.com

Studies involving the modification of these alcohol groups have provided insight into their role. In one study, both hydroxyl groups of chloramphenicol were replaced with chlorine atoms or chloroethyl ether groups. nih.gov These modifications resulted in compounds with significant alkylating activity, a property not present in the parent chloramphenicol. nih.gov This demonstrates that the hydroxyl groups are key to the parent compound's mechanism of action and that their replacement can introduce entirely new chemical reactivity.

Derivatization of the primary hydroxyl group has also been explored. For instance, linking basic amino acids to the primary hydroxyl group of chloramphenicol has been investigated to create new derivatives. nih.govnih.gov Furthermore, enzymatic transesterification reactions, often utilizing lipases, have been employed to selectively acylate the primary hydroxyl group, producing chloramphenicol esters. mdpi.com

Parent CompoundModificationResulting CompoundObserved Change in PropertyReference
ChloramphenicolReplacement of both -OH groups with -ClLEAD-1Gained significant alkylating activity. nih.gov
ChloramphenicolReplacement of both -OH groups with -OCH₂CH₂ClLEAD-2Gained significant alkylating activity. nih.gov
ChloramphenicolLinkage of basic amino acids to the primary -OH groupAmino acid-chloramphenicol conjugatesAltered pharmacophore with retained (though sometimes reduced) antibacterial activity. nih.gov

Role of the Hydroxyacetamide Group in Chemical Reactivity

The side chain at the C-2 position plays a critical role in the molecule's interaction with its biological target. In chloramphenicol, the dichloroacetyl group is essential for its potent antibacterial activity. mdpi.com The two chlorine atoms are strongly electron-withdrawing, which influences the electronic properties and conformation of the amide linkage.

In N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-hydroxyacetamide, the dichloroacetyl group is replaced by a hydroxyacetamide group. This substitution significantly alters the chemical nature of the side chain. The hydroxyl group is less electron-withdrawing than chlorine atoms and introduces an additional site for hydrogen bonding. This could potentially modify the binding affinity and specificity for the ribosomal target.

Utilization as a Scaffold in Chemical Synthesis and Organocatalysis

The chiral backbone of N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-hydroxyacetamide, derived from the readily available and optically pure (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, serves as a privileged scaffold in asymmetric synthesis. This core structure, often referred to as the chloramphenicol base, provides a rigid and well-defined stereochemical framework that is highly valuable for the construction of chiral ligands and organocatalysts. Its utility stems from the two vicinal stereocenters and the strategic placement of hydroxyl and amino functional groups, which can be readily modified to create a diverse range of catalysts.

Researchers have extensively leveraged this scaffold to develop novel bifunctional organocatalysts that incorporate both a Lewis basic site (the amino group or its derivatives) and a Brønsted acid site (often a hydrogen-bond donor like an amide, urea, or thiourea). nih.govbeilstein-journals.org This bifunctional nature allows the catalysts to activate both the nucleophile and the electrophile simultaneously within a chiral environment, leading to high levels of stereocontrol in various chemical transformations.

A primary application of these catalysts is in the asymmetric desymmetrization of meso-cyclic anhydrides through alcoholysis. nih.govbeilstein-journals.orgresearchgate.net This reaction is a powerful method for generating optically pure chiral hemiesters, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules. By modifying the amino group of the chloramphenicol base scaffold with different functionalities, catalysts with tailored reactivity and selectivity can be produced.

For instance, a family of amide-functionalized organocatalysts was developed from the chloramphenicol base. nih.govbeilstein-journals.org These catalysts were synthesized by introducing various amide groups at the C-2 nitrogen of the scaffold. They proved highly effective in the enantioselective alcoholysis of meso-cyclic anhydrides, affording the desired monoester products with high yields and enantioselectivities. nih.govbeilstein-journals.org The electronic properties of the amide moiety were found to significantly influence catalyst performance, with electron-deficient aromatic amides generally providing superior results. nih.gov One such catalyst was successfully applied to the asymmetric synthesis of (S)-GABOB, a derivative of γ-aminobutyric acid (GABA). nih.govbeilstein-journals.org

Further development led to the creation of guanidine-functionalized bifunctional organocatalysts based on the same scaffold. researchgate.net These catalysts demonstrated exceptionally high activity, enabling the alcoholysis of meso-anhydrides with catalyst loadings as low as 0.5 mol%. researchgate.net The reactions proceeded with excellent yields and enantiomeric excesses, highlighting the potent catalytic activity imparted by the guanidine (B92328) group in concert with the chiral backbone. researchgate.net

The versatility of the chloramphenicol base scaffold has also been demonstrated through its incorporation into other types of bifunctional catalysts, including those based on urea, thiourea, and squaramide moieties. nih.govbeilstein-journals.org These catalysts have shown excellent reactivity and enantioselectivity in various asymmetric transformations. nih.govbeilstein-journals.org Moreover, to enhance their practical utility, these catalytic motifs have been immobilized on solid supports, such as porous organic polymers, creating highly enantioselective and recyclable heterogeneous organocatalysts for desymmetrization reactions. researchgate.netdntb.gov.ua

The following tables summarize the performance of various organocatalysts derived from the chloramphenicol base scaffold in the asymmetric alcoholysis of meso-cyclic anhydrides.

Table 1: Performance of Amide-Functionalized Chloramphenicol Base Catalysts in the Methanolysis of cis-Norbornene-exo-2,3-dicarboxylic Anhydride (B1165640) nih.gov

Catalyst Moiety (Amide Group)Yield (%)Enantiomeric Excess (ee, %)
4-Nitrobenzamide9290
3,5-Bis(trifluoromethyl)benzamide9592
4-(Trifluoromethyl)benzamide9391
4-Chlorobenzamide8988
Benzamide8583
4-Methoxybenzamide8180

Reaction conditions: Catalyst (10 mol%), anhydride (0.1 mmol), methanol (B129727) (0.5 mmol) in toluene (B28343) at -20 °C for 17-24 h.

Table 2: Performance of a Guanidine-Functionalized Chloramphenicol Base Catalyst in the Alcoholysis of Various meso-Anhydrides researchgate.net

Anhydride SubstrateAlcoholYield (%)Enantiomeric Excess (ee, %)
cis-Norbornene-exo-2,3-dicarboxylic AnhydrideMethanol9799
cis-Cyclohex-4-ene-1,2-dicarboxylic AnhydrideMethanol9595
cis-Bicyclo[2.2.2]oct-7-ene-2,3-dicarboxylic AnhydrideMethanol9697
3-Methylglutaric AnhydrideMethanol9293
cis-Norbornene-exo-2,3-dicarboxylic AnhydrideBenzyl alcohol9498
cis-Norbornene-exo-2,3-dicarboxylic AnhydrideEthanol9699

Reaction conditions: Catalyst (0.5-1 mol%), anhydride (0.2 mmol), alcohol (0.4-1.0 mmol) in a suitable solvent at -40 to -60 °C.

These findings underscore the significance of the N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl] core as a privileged chiral scaffold. Its stereochemical rigidity and functional handles allow for the rational design of highly effective and selective organocatalysts for important asymmetric transformations. The successful application of these catalysts in the synthesis of valuable chiral building blocks demonstrates the great synthetic potential of this scaffold. beilstein-journals.org

Biochemical Pathways and Metabolite Research of N 1r,2r 1,3 Dihydroxy 1 4 Nitrophenyl Propan 2 Yl 2 Hydroxyacetamide

Identification and Characterization as a Chloramphenicol (B1208) Metabolite

The identification of alcohol derivatives as metabolites of chloramphenicol has been a subject of research in various biological systems, revealing the metabolic fate of this antibiotic.

In Vitro Biotransformation Studies in Microbial Systems

Microbial systems have been instrumental in elucidating the biotransformation pathways of chloramphenicol. Studies have shown that certain microorganisms are capable of metabolizing chloramphenicol into various products, including alcohol derivatives. For instance, when 14C-labeled chloramphenicol was introduced to cultures of the producing organism, Streptomyces strain 13s, several metabolites were formed, including p-nitrophenylserinol. cdnsciencepub.com This metabolite's accumulation was found to be transient, as it was rapidly N-acetylated. cdnsciencepub.com The rate of this catabolism was observed to be highest during rapid microbial growth on a medium that supported low chloramphenicol production. cdnsciencepub.com

Further research into microbial metabolism has identified that the primary routes of biotransformation often involve modifications of the side chains of the chloramphenicol molecule. These modifications can include oxidation of the hydroxyl groups and hydrolysis of the amide bond, leading to the formation of alcohol derivatives. nih.gov

Detection and Quantification in Animal Model Systems

In animal models, the metabolism of chloramphenicol also leads to the formation of alcohol derivatives. An early study detected a "chloramphenicol alcohol" derivative in the urine of human neonates. nih.gov More detailed investigations in rats have further substantiated these findings.

In rat liver microsomes, the metabolism of chloramphenicol has been shown to produce several metabolites, including p-nitrobenzyl alcohol and N-(2-hydroxyethyl)dichloroacetamide. nih.gov The formation of these metabolites is dependent on the presence of NADPH and oxygen, indicating an oxidative metabolic process. nih.gov

Comparative Analysis of Metabolic Profiles

Comparative studies of chloramphenicol metabolism across different species and conditions have revealed variations in the formation and abundance of its alcohol metabolites. In humans, while the major metabolite is the glucuronide conjugate, other derivatives, including the alcohol form, are also present. nih.gov

The metabolic profile can be influenced by factors such as age and the presence of gut microbiota. For example, the detection of the alcohol derivative in neonates points to age-specific metabolic pathways. nih.gov The comparison between germfree and conventional rats highlighted the role of gut bacteria in the further metabolism of chloramphenicol and its derivatives, although the initial formation of the alcohol metabolite was observed in both. inchem.org

Enzymatic Mechanisms of Formation and Further Biotransformation

The formation of chloramphenicol's alcohol derivatives is governed by specific enzymatic reactions that modify the parent molecule.

Role of Nitroreductases in Precursor Metabolism

Nitroreductases play a crucial role in the metabolism of chloramphenicol, primarily by reducing the nitro group on the phenyl ring. This reduction is a key step that can precede or influence other metabolic transformations. In Haemophilus influenzae, a novel nitroreductase pathway has been identified that converts chloramphenicol to a 4-aminophenyl allylic alcohol. nih.gov This transformation significantly alters the molecule's structure and biological activity. nih.gov

The enzymatic reduction of the nitro group can lead to the formation of reactive intermediates. While the primary focus of nitroreductases is the nitro group, the resulting modification of the molecule can make other parts, such as the side chains, more susceptible to further enzymatic action, potentially leading to the formation of alcohol derivatives.

Oxidative and Reductive Pathways Leading to its Formation

Both oxidative and reductive pathways are involved in the generation of chloramphenicol's alcohol metabolites. In rat liver microsomes, an oxidative pathway initiated by cytochrome P-450 leads to the formation of chloramphenicol aldehyde. nih.gov This intermediate can then be further metabolized through enzymatic reduction to yield p-nitrobenzyl alcohol and N-(2-hydroxyethyl)dichloroacetamide. nih.gov

In microbial systems, such as Sphingomonas sp. and Caballeronia sp., oxidoreductases have been identified that are responsible for the oxidation of the C3-hydroxyl group of chloramphenicol. nih.gov This initial oxidative step can be a precursor to further transformations that result in different alcohol derivatives.

The hydrolysis of the amide bond in chloramphenicol, leading to the formation of p-nitrophenylserinol, is another critical pathway. This hydrolytic cleavage effectively separates the propanediol (B1597323) side chain from the dichloroacetic acid moiety, resulting in a primary alcohol metabolite.

Acetylation and Deacetylation Reactions

Detailed research findings specifically documenting the acetylation and deacetylation reactions of N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-hydroxyacetamide are not extensively available. The metabolism of the parent compound, chloramphenicol, involves acetylation of its hydroxyl groups by chloramphenicol acetyltransferases (CATs), a primary mechanism of bacterial resistance. researchgate.netasm.org This enzymatic reaction involves the transfer of an acetyl group from acetyl-CoA to the primary hydroxyl group of chloramphenicol. asm.org However, studies focusing on whether this compound itself serves as a substrate for similar acetylation or deacetylation reactions, and the enzymes that would be involved, have not been identified in the reviewed literature.

Substrate Specificity and Enzyme Kinetics in Metabolism Research

Comprehensive data on the substrate specificity and enzyme kinetics related to the metabolism of N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-hydroxyacetamide is not available in the reviewed scientific literature.

Research into the enzymes that metabolize the parent compound, chloramphenicol, provides some context on related processes. For instance, chloramphenicol acetyltransferase (CAT) has been the subject of kinetic studies, which indicate the reaction proceeds through the formation of a ternary complex involving the enzyme, chloramphenicol, and acetyl-CoA. nih.gov The substrate specificity of CAT has also been explored, revealing its capacity to acetylate various alcohol-containing compounds. researchgate.net Despite this, specific kinetic parameters (such as K_m_ and V_max_) for the enzymatic processing of this compound have not been determined or reported. Further research is required to characterize which enzymes, if any, recognize and metabolize this specific compound and to quantify the kinetics of those reactions.

Molecular Level Investigations into the Biological Activity of N 1r,2r 1,3 Dihydroxy 1 4 Nitrophenyl Propan 2 Yl 2 Hydroxyacetamide

In Vitro Cytotoxicity Studies in Isolated Cellular Systems

The cytotoxic potential of chloramphenicol (B1208) and its derivatives has been evaluated in various isolated cellular systems to understand their impact on cell health and function.

Research has demonstrated that chloramphenicol inhibits the proliferation of certain cancer cell lines in a dose- and time-dependent manner. For instance, in studies involving human multiple myeloma (MM) cell lines, chloramphenicol was found to suppress cell growth. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for the parent compound, chloramphenicol, in RPMI8266 and U266 cell lines as 142.45 µg/mL and 315.22 µg/mL, respectively nih.gov. Furthermore, at concentrations of 50 μg/mL and higher, chloramphenicol significantly suppressed the formation of tumor cell colonies nih.gov. The cytotoxic effects of chloramphenicol are not limited to cancer cells; it has also been shown to initiate apoptosis in dividing cells from a monkey kidney-derived cell line and in hematopoietic progenitor cells from human neonatal cord blood at concentrations ranging from 2 mM to 5 mM nih.gov.

Cell LineCompoundIC50 Value (µg/mL)Duration of Treatment
RPMI8266Chloramphenicol142.4548 hours
U266Chloramphenicol315.2248 hours

Data derived from studies on the parent compound, chloramphenicol.

A significant aspect of the biological activity of chloramphenicol and its metabolites is their impact on mitochondrial function. Due to the similarities between mitochondrial and bacterial ribosomes, chloramphenicol can inhibit mitochondrial protein synthesis nih.gov. This inhibition disrupts the production of essential proteins encoded by mitochondrial DNA, which are crucial components of the electron transport chain.

This interference with mitochondrial protein synthesis leads to mitochondrial stress and a subsequent decrease in ATP biosynthesis altogenlabs.com. Studies have shown that chloramphenicol treatment can significantly reduce cellular ATP levels altogenlabs.com. The resulting energy depletion can trigger downstream cellular events, including the activation of apoptosis. The induction of apoptosis by chloramphenicol has been observed to occur through the mitochondria-mediated pathway, characterized by the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3 nih.gov.

Genotoxicity Research in Controlled Laboratory Models

The genotoxic potential of chloramphenicol and its metabolites has been a subject of concern and investigation in various laboratory models.

Metabolites of chloramphenicol have demonstrated the capacity to induce DNA damage. For example, dehydro-chloramphenicol, a metabolite produced by intestinal bacteria, has been shown to cause DNA single-strand breaks in Raji cells, activated human lymphocytes, and human marrow cells at a concentration of 10(-4) M nih.gov. This effect is comparable to that of nitroso-chloramphenicol, another reactive metabolite nih.gov. The parent compound, chloramphenicol, has also been found to mediate the degradation of double-stranded DNA, but this effect requires the presence of copper and a reducing agent and occurs at higher concentrations (1 mM and above) nih.gov. The proposed mechanism for this DNA damage is through the generation of strand-scissions, which in turn may be responsible for the observed inhibition of DNA synthesis nih.gov.

Cell SystemCompound/MetaboliteType of DNA Damage ObservedEffective Concentration
Raji cells, human lymphocytes, human marrow cellsDehydro-chloramphenicolSingle-strand breaks10(-4) M
Isolated double-stranded DNAChloramphenicolDegradation (strand scissions)≥ 1 mM (in the presence of Cu and reducing agent)
Isolated double-stranded DNANitroso-chloramphenicolDegradation (strand scissions)100-fold lower than chloramphenicol

In vitro studies have provided evidence of chloramphenicol's ability to induce chromosomal aberrations. In one study, the addition of 800 mcg of chloramphenicol to 10 ml of phytohemagglutinin-stimulated normal human leukocyte cultures resulted in an increase in chromosomal abnormalities science.gov. The incidence of these aberrations was highest when the compound was added during the G0 phase of the cell cycle science.gov. It has been suggested that by inhibiting protein synthesis, chloramphenicol may lead to a deficiency in chromosomal proteins, thereby weakening the structural integrity of the chromosomes science.gov.

Cell TypeCompoundObservation
Human peripheral blood lymphocytesChloramphenicolInduced chromosomal aberrations

Molecular Target Identification and Binding Interaction Analysis

The primary molecular target of chloramphenicol in bacteria is the 50S ribosomal subunit patsnap.com. It exerts its antibiotic effect by inhibiting protein synthesis. Chloramphenicol binds to the peptidyl transferase center (PTC) of the ribosome, a critical region for the formation of peptide bonds nih.gov.

X-ray crystallography studies have revealed two distinct binding sites for chloramphenicol on the large ribosomal subunit. In bacteria, it binds to a site within the A-site of the PTC, where it is positioned to interfere with the proper accommodation of the aminoacyl moiety of incoming tRNA molecules nih.gov. A lower affinity binding site has been identified in archaea at the entrance to the peptide exit tunnel nih.gov. The binding affinity of chloramphenicol to the bacterial ribosome has been quantified, with a reported dissociation constant (KD) of approximately 2 µM for the high-affinity site nih.govmdpi.com. Derivatives of chloramphenicol have been synthesized to probe these interactions further, with some showing altered binding affinities and inhibitory properties nih.govmdpi.com.

CompoundTargetBinding SiteDissociation Constant (KD)
ChloramphenicolBacterial 70S RibosomePeptidyl Transferase Center (A-site)~2 µM
L-histidyl analogue of ChloramphenicolBacterial 70S RibosomePeptidyl Transferase Center~10-fold higher affinity than Chloramphenicol
Triphenylphosphonium analog of ChloramphenicolBacterial 70S RibosomePeptidyl Transferase Center and Peptide Exit Tunnel~5-fold stronger affinity than Chloramphenicol

Receptor or Enzyme Binding Assays

The primary molecular target of chloramphenicol and its active analogs is the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, these compounds bind to the 50S ribosomal subunit. The interaction inhibits the peptidyl transferase activity of the ribosome, which is crucial for the elongation of polypeptide chains, thereby halting protein synthesis and leading to a bacteriostatic effect.

While specific binding assay data for N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-hydroxyacetamide is not extensively documented in publicly available research, studies on analogous compounds provide significant insights. For instance, various derivatives of chloramphenicol with modifications at the acyl side-chain or the primary hydroxyl group have been shown to compete with radiolabeled chloramphenicol for the same binding site on the ribosome. This competitive binding indicates that these analogs, likely including the hydroxyacetamide derivative, engage with the same ribosomal pocket as the parent molecule.

One study synthesized a series of chloramphenicol analogs with different amino acid substitutions for the dichloroacetyl group and evaluated their affinity for the ribosome using a competition-binding assay with a fluorescently labeled erythromycin, which also binds to the 50S subunit. The results demonstrated that the affinity of these analogs to the ribosome was comparable to that of the parent chloramphenicol, suggesting a similar binding interaction. Furthermore, a chloramphenicol analog with a modified peptide chain demonstrated activity similar to the parent compound in an in vitro protein biosynthesis inhibition assay, reinforcing the concept of a shared ribosomal binding target.

Table 1: Summary of Receptor Binding Information for Chloramphenicol and its Analogs
CompoundMolecular TargetBinding SiteEffectSupporting Evidence
Chloramphenicol (Parent Compound)Bacterial Ribosome50S Subunit (A2451 and A2452 residues of 23S rRNA)Inhibition of Peptidyl TransferaseExtensive crystallographic and biochemical studies
Chloramphenicol Analogs (Modified Acyl Chain)Bacterial RibosomePresumed to be the same as ChloramphenicolInhibition of Protein BiosynthesisIn vitro protein synthesis inhibition assays
Chloramphenicol Analogs (Modified Primary Hydroxyl Group)Bacterial RibosomeSame as ChloramphenicolCompetitive BindingCompetition assays with radiolabeled chloramphenicol nih.gov
N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-hydroxyacetamideBacterial Ribosome (Inferred)Presumed to be the same as ChloramphenicolInhibition of Protein Synthesis (Inferred)Inference from structure-activity relationships of related analogs

Structural Determinants for Molecular Recognition

The molecular recognition of chloramphenicol by the bacterial ribosome is a highly specific interaction dictated by the three-dimensional arrangement of key structural motifs within the molecule. The structure-activity relationship (SAR) studies of chloramphenicol have elucidated the critical components necessary for its biological activity. These findings can be extrapolated to understand the molecular recognition of N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-hydroxyacetamide.

The key structural features of the chloramphenicol pharmacophore include:

The p-Nitrophenyl Group: This aromatic ring is essential for activity. The para-position of the nitro group is crucial; moving it to the ortho or meta position significantly reduces or abolishes activity. While other aromatic or heterocyclic rings can be substituted, they often lead to decreased potency.

The D-threo-(1R,2R) configuration: The specific stereochemistry of the propanediol (B1597323) side chain is paramount for proper orientation within the ribosomal binding pocket. Only the D-threo isomer exhibits significant antibacterial activity.

The Hydroxyl Groups: The two hydroxyl groups on the propanediol chain are important for interacting with the ribosome, likely through hydrogen bonding. Conversion of these hydroxyl groups to ketones results in a loss of activity.

The Acyl Side Chain: In chloramphenicol, this is a dichloroacetyl group. This moiety plays a significant role in the binding affinity and antibacterial potency. Modifications to this group generally have a pronounced effect on activity. Replacing the dichloroacetyl group with a dibromoacetyl group, for instance, leads to a loss of activity. The replacement with a hydroxyacetyl group in N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-hydroxyacetamide represents a significant modification. While this change is expected to alter the binding affinity compared to the parent compound, the retention of some level of activity, as suggested by studies on other acyl-modified analogs, indicates that the core interactions of the p-nitrophenyl and propanediol moieties may still be sufficient for ribosomal binding.

Studies involving the synthesis of various chloramphenicol analogs have consistently shown that while some modifications are tolerated, significant deviations from the core structure, particularly in the stereochemistry and the nature of the acyl group, often lead to a substantial decrease in antibacterial efficacy.

Table 2: Structural Determinants for Molecular Recognition of the Chloramphenicol Pharmacophore
Structural FeatureImportance for ActivityEffect of Modification
p-Nitrophenyl GroupEssentialReplacement with other groups often reduces activity. Positional isomers of the nitro group are inactive.
D-threo-(1R,2R) StereochemistryCriticalOther stereoisomers are inactive.
Propanediol Hydroxyl GroupsImportantConversion to ketones leads to loss of activity.
Acyl Side Chain (Dichloroacetyl in Chloramphenicol)Significant ContributorModifications, such as replacement with a hydroxyacetyl group, can alter but may not completely abolish activity.

Advanced Analytical Methodologies for Research on N 1r,2r 1,3 Dihydroxy 1 4 Nitrophenyl Propan 2 Yl 2 Hydroxyacetamide

Chromatographic Techniques for Separation and Quantification

Chromatography is an indispensable tool for the separation and quantification of N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-hydroxyacetamide from complex matrices. The choice of technique depends on the specific research question, including the required sensitivity, selectivity, and the nature of the sample.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like chloramphenicol (B1208) alcohol. Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase.

A typical HPLC method for the analysis of related compounds involves a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., sodium pentanesulfonate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). scispace.comiosrphr.org Detection is frequently performed using an ultraviolet (UV) detector, typically at a wavelength of around 278 nm, which corresponds to the absorbance maximum of the nitrophenyl chromophore. scispace.com The retention time under specific conditions allows for the identification and quantification of the compound. For instance, in the analysis of chloramphenicol, a retention time of approximately 3.551 minutes has been reported under specific isocratic conditions. iosrphr.org

Interactive Data Table: HPLC Parameters for Related Compounds

ParameterValueReference
Column Reversed-phase C18 scispace.com
Mobile Phase Sodium pentanesulfonate, acetonitrile, glacial acetic acid (85:15:1 v/v/v) scispace.com
Flow Rate 2.0 mL/min iosrphr.org
Detection UV at 278 nm scispace.com
Retention Time ~3.551 min (for Chloramphenicol) iosrphr.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

While less common for the parent compound due to its polarity and low volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool for the analysis of metabolites of chloramphenicol-related compounds after derivatization. Derivatization, typically silylation, is necessary to increase the volatility and thermal stability of the analytes.

In the context of metabolite profiling, GC-MS provides high chromatographic resolution and mass spectrometric detection, which allows for the identification and quantification of various metabolic products in biological samples. The mass spectrometer provides valuable structural information based on the fragmentation pattern of the derivatized analyte. For related compounds, specific ions are monitored to ensure accurate identification and quantification.

Chiral Chromatography for Stereoisomer Analysis

N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-hydroxyacetamide possesses two chiral centers, meaning it can exist as four different stereoisomers. As biological activity is often stereospecific, the separation and analysis of these isomers are of paramount importance. Chiral chromatography is the definitive method for this purpose.

This can be achieved through two main approaches: direct and indirect separation. The direct method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Indirect methods involve derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. oup.com For compounds structurally similar to chloramphenicol alcohol, chiral separation has been successfully achieved using supercritical fluid chromatography (SFC) with a chiral column, such as one based on amylose (B160209) derivatives. nih.gov

Spectroscopic Characterization Methods

Spectroscopic methods are essential for the elucidation of the molecular structure of N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-hydroxyacetamide and for confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for de novo structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are utilized to obtain detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum provides information on the chemical environment of each proton, their connectivity through spin-spin coupling, and their relative numbers. For a molecule with the complexity of this compound, specific chemical shifts and coupling constants would be expected for the aromatic protons of the nitrophenyl group, the methine protons of the propanediol (B1597323) backbone, and the methylene (B1212753) protons of the hydroxymethyl and hydroxyacetyl groups.

Mass Spectrometry (MS/MS) for Identification and Fragmentation Studies

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a highly sensitive and specific technique used for the identification and structural analysis of compounds. In MS/MS, a precursor ion corresponding to the molecule of interest is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions create a characteristic fragmentation pattern, or "fingerprint," of the molecule.

For compounds related to this compound, electrospray ionization (ESI) in negative ion mode is often used. The fragmentation of the precursor ion of chloramphenicol (m/z 321) has been studied extensively, yielding characteristic product ions at m/z 257, 194, and 152. researchgate.net These fragments correspond to specific losses from the parent molecule and provide valuable structural information for confirmation of the compound's identity.

Interactive Data Table: Characteristic MS/MS Fragments of a Related Compound (Chloramphenicol)

Precursor Ion (m/z)Product Ions (m/z)Interpretation of FragmentationReference
321257, 194, 152, 176Loss of dichloroacetic acid and other fragments researchgate.netresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are indispensable for the structural characterization of this compound. Infrared (IR) spectroscopy provides detailed information about the functional groups present in the molecule, while Ultraviolet-Visible (UV-Vis) spectroscopy offers insights into its electronic structure.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. The IR spectrum of this compound exhibits distinct absorption bands corresponding to its complex structure, including hydroxyl, amide, aromatic nitro, and chloro groups. rsc.org

Analysis of the IR spectrum allows for the confirmation of the compound's identity by identifying its key functional groups. For instance, the broad absorption band in the high-frequency region is characteristic of O-H and N-H stretching vibrations from the alcohol and amide groups. rsc.org The presence of the aromatic ring is confirmed by C-H stretching vibrations, and the carbonyl (C=O) stretch of the amide group gives a strong absorption peak in the 1680-1695 cm⁻¹ region. rsc.orgresearchgate.net The nitro group (NO₂) also shows a characteristic strong absorption. rsc.org

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupReference
3352-3246StretchingO-H (hydroxyl) and N-H (amide) rsc.org
3081StretchingAromatic C-H rsc.org
1681-1695.9StretchingC=O (amide I) rsc.orgresearchgate.net
1559StretchingC=C (aromatic) rsc.org
1521-1526.3Asymmetric StretchingN-O (nitro group) rsc.orgresearchgate.net
1351.2Symmetric StretchingN-O (nitro group) researchgate.net
1071-1065StretchingC-O (primary alcohol) gilsoncn.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy analyzes the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption of energy promotes electrons from a ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophore is the 4-nitrophenyl group. This structural feature gives rise to a strong absorption band in the ultraviolet region. The λmax for this compound is consistently reported to be around 272-278 nm. gilsoncn.comnih.gov This absorption is due to π → π* electronic transitions within the aromatic ring and the nitro group. The position and intensity of this peak are sensitive to the solvent environment. This characteristic absorption allows for the quantitative determination of the compound in solutions using the Beer-Lambert law.

Sample Preparation and Derivatization Strategies for Analytical Purity and Detection in Research Matrices

The accurate analysis of this compound in complex research matrices, such as biological fluids, environmental samples, and food products, necessitates effective sample preparation to isolate the analyte from interfering substances. gilsoncn.comnih.gov Furthermore, derivatization can be employed to enhance the compound's volatility or detectability for certain chromatographic techniques.

Sample Preparation Strategies

The goal of sample preparation is to extract the analyte of interest, remove matrix components that can interfere with analysis, and concentrate the analyte to a level suitable for detection. The choice of method depends on the nature of the sample matrix and the analytical technique to be used.

Liquid-Liquid Extraction (LLE): LLE is a conventional method used to extract this compound from aqueous samples. nih.govfda.gov It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. Ethyl acetate (B1210297) is a commonly used solvent for this purpose due to its efficiency in extracting the compound. gilsoncn.comnih.gov The organic layer, containing the analyte, is then separated, evaporated, and the residue is reconstituted in a suitable solvent for analysis. gilsoncn.com

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique than LLE, offering higher recovery, cleaner extracts, and reduced solvent consumption. affinisep.comresearchgate.net The process involves passing the sample through a solid sorbent material packed in a cartridge. The analyte is retained on the sorbent while impurities are washed away. researchgate.net Subsequently, the analyte is eluted with a small volume of a strong solvent. rsc.org Various sorbents can be used, including:

Reversed-Phase Sorbents (e.g., C18): These nonpolar sorbents are effective for extracting this compound from aqueous matrices. researchgate.net

Polymeric Sorbents (e.g., Oasis HLB): These offer broad-spectrum retention for a range of analytes and are suitable for complex matrices like honey. gilsoncn.com

Molecularly Imprinted Polymers (MIPs): These are highly selective sorbents designed with specific recognition sites for chloramphenicol, providing excellent cleanup and specificity. nih.govaffinisep.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an initial extraction with an organic solvent (commonly acetonitrile) followed by a partitioning step induced by the addition of salts. chromatographytoday.com A subsequent cleanup step, known as dispersive SPE (dSPE), is performed by adding a small amount of sorbent to the extract to remove interfering matrix components. This approach is widely used for multi-residue analysis in food matrices. chromatographytoday.com

Derivatization Strategies

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a specific analytical method. For this compound, derivatization is primarily used to improve its volatility and thermal stability for Gas Chromatography (GC) analysis.

Silylation: This is the most common derivatization technique for compounds containing active hydrogen atoms, such as the hydroxyl groups in this compound. Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. This process blocks the polar hydroxyl groups, reducing their ability to form hydrogen bonds, which in turn increases the molecule's volatility and thermal stability, making it amenable to GC-MS analysis. scribd.com The resulting TMS-derivatives often produce characteristic fragmentation patterns in mass spectrometry, aiding in structural confirmation. scribd.com

Interactive Data Table: Summary of Analytical Preparation and Derivatization Methods

TechniquePrincipleApplication/MatrixKey Reagents/SorbentsReference
Liquid-Liquid Extraction (LLE)Partitioning between immiscible liquidsBiological fluids, Water, MilkEthyl acetate, Acetonitrile researchgate.netnih.gov
Solid-Phase Extraction (SPE)Selective adsorption onto a solid sorbentHoney, Urine, Water, TissuesC18, Oasis HLB, MIPs gilsoncn.comnih.govresearchgate.net
QuEChERSAcetonitrile extraction followed by salting out and dSPE cleanupMulti-matrix food samplesAcetonitrile, MgSO₄, NaCl chromatographytoday.com
Silylation (Derivatization)Replacement of active hydrogens with silyl (B83357) groupsGC-MS analysisBSTFA, TMCS scribd.com

Emerging Research Frontiers and Future Perspectives for N 1r,2r 1,3 Dihydroxy 1 4 Nitrophenyl Propan 2 Yl 2 Hydroxyacetamide

Untapped Synthetic Routes and Catalytic Applications

While the core synthesis of the chloramphenicol (B1208) scaffold is well-established, research is actively exploring new derivatives and applications that leverage its unique stereochemically pure structure. The precursor, known as chloramphenicol base, is being investigated as a versatile chiral catalyst and resolution agent in asymmetric synthesis. researchgate.net

Recent trends focus on the synthesis of novel derivatives to probe and enhance biological activity. researchgate.net This includes the creation of homodimers—two chloramphenicol molecules connected by various linkers—which have been synthesized to study their interaction with bacterial ribosomes and evaluate their potential for intensified bacteriostatic action. researchgate.net Furthermore, derivatives featuring chemically reactive haloacyl tails have been developed. nih.gov These compounds serve as affinity probes to investigate the chloramphenicol binding site on ribosomes and the catalytic site of enzymes like chloramphenicol acetyltransferase. nih.gov Such synthetic modifications represent a shift from creating simple analogs to designing functional molecules for specific biochemical research applications.

Elucidation of Novel Biotransformation Pathways and Enzymes

The microbial metabolism of chloramphenicol and its analogs is a significant area of research, with recent studies uncovering previously unknown biotransformation pathways. Integrated multi-omics studies have been instrumental in mapping these complex processes in microbial communities. nih.govnih.gov Initial degradation steps are now understood to include oxidation at the C1-OH and C3-OH groups and acetylation at the C3-OH group. nih.govresearchgate.net

Key discoveries in this area include:

A Novel Isomerization Pathway : A previously undocumented biotransformation pathway involving isomerization at the C2 position of the propanediol (B1597323) moiety has been identified for the first time. nih.govresearchgate.netresearchgate.net

Discovery of Novel Enzymes : Researchers have identified a novel glucose-methanol-choline oxidoreductase from Sphingomonas sp. and Caballeronia sp. that is responsible for the oxidation of the C3-OH group. nih.govnih.govresearchgate.net

New Degradation Mechanisms : In the bacterial strain Bordetella sp. C3, a novel initial degradation pathway has been proposed, involving the dechlorination of chloramphenicol. nih.gov

In addition to these new findings, the roles of established enzymes such as chloramphenicol hydrolase, which catalyzes the hydrolysis of the amide bond, and chloramphenicol acetyltransferases, which inactivate the molecule through acetylation, continue to be studied to understand microbial resistance mechanisms. la.govcdnsciencepub.com

Development of Advanced Probes for Biochemical Research

The unique structure of the chloramphenicol scaffold is being exploited to develop sophisticated probes for studying complex biological systems. By modifying the core molecule, scientists can create tools to investigate molecular interactions with high specificity.

One major application is in the study of ribosomal function. nih.gov Because chloramphenicol targets the peptidyl transferase center of the bacterial ribosome, its derivatives are ideal for use as affinity probes. nih.govpatsnap.com For example, analogs with reactive haloacyl groups have been synthesized to irreversibly bind to and identify components of the ribosomal binding site. nih.gov Similarly, conjugates of chloramphenicol amine with molecules like berberine are being created to explore interactions within the ribosome and overcome resistance mechanisms. nih.gov

Another emerging frontier is the development of advanced sensors for the detection of this molecular class in various matrices. Research into electrochemical sensors has utilized novel nanomaterials to achieve high sensitivity and selectivity. mdpi.com These sensors often employ materials such as gold nanoparticles, mesoporous carbon, and β-cyclodextrin composites, which can form specific hydrogen bonds with the hydroxyl groups of the analyte, thereby enhancing the detection signal. mdpi.com

Interdisciplinary Research Integrating Omics Technologies

The integration of "omics" technologies—genomics, proteomics, transcriptomics, and metabolomics—has revolutionized the study of how molecules like chloramphenicol and its derivatives are processed in complex biological and environmental systems. nih.gov This interdisciplinary approach allows for a holistic view of biotransformation, microbial interaction, and resistance.

A landmark study on an activated sludge consortium used a combination of metagenomics, metatranscriptomics, and proteomics to decipher the complete biotransformation pathway of chloramphenicol. nih.govnih.gov This integrated method not only identified the specific metabolic steps and the enzymes involved but also revealed the synergistic interactions and metabolite exchanges among different microbial species responsible for the molecule's mineralization. nih.govresearchgate.net Similarly, genome sequencing and comparative proteome analysis of the bacterial isolate Sphingobium sp. CAP-1 successfully identified the functional genes responsible for its ability to use chloramphenicol as a sole carbon and nitrogen source. acs.org These powerful omics-based approaches provide an in-depth understanding of the molecule's environmental fate and offer valuable insights for developing bioremediation strategies. nih.govnih.gov

Q & A

Q. How can researchers experimentally determine the solubility of chloramphenicol in alcohol-based solvents, and what thermodynamic parameters are critical for this analysis?

Methodological Answer:

  • Chloramphenicol’s solubility in alcohol (e.g., ethanol) can be quantified using high-performance liquid chromatography (HPLC) paired with gradient elution protocols, as demonstrated in studies analyzing its dissolution kinetics .
  • Key thermodynamic parameters include melting enthalpy (ΔHfus = 41.96 kJ/mol) and log10 water solubility (-2.11) , which influence its partitioning behavior in alcohol-water mixtures .
  • Experimental design should account for temperature-dependent vapor pressure (e.g., 113.75 kJ/mol at 423 K) to avoid solvent evaporation artifacts during solubility assays .

Q. What analytical techniques are validated for detecting chloramphenicol in biological matrices, and how can matrix effects be mitigated?

Methodological Answer:

  • QuEChERS-HPLC-MS/MS is a robust method for chloramphenicol detection in complex matrices (e.g., blood, feed), achieving linearity in the 5–200 ng/mL range with C18 column separation .
  • Matrix effects (e.g., lipid interference in plasma) can be minimized using isotopically labeled internal standards (e.g., deuterated chloramphenicol) and post-column infusion checks .
  • Validation must follow guidelines for precision (RSD <15%), recovery (70–120%), and sensitivity (LOQ ≤5 ng/mL) to meet regulatory standards .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in chloramphenicol-alcohol interaction data, particularly regarding toxicity versus solubility?

Methodological Answer:

  • In vitro vs. in vivo models :
  • In vitro : Use liver microsomes to assess CYP450-mediated metabolism of chloramphenicol in ethanol-containing media, measuring reactive oxygen species (ROS) to quantify oxidative stress .
  • In vivo : Employ murine models to compare hematological toxicity (e.g., reticulocyte counts) under ethanol co-administration, controlling for diet and genetic variability .
    • Data reconciliation : Apply Hill criteria for causality to distinguish direct alcohol interactions from confounding factors (e.g., ethanol-induced mitochondrial dysfunction exacerbating chloramphenicol’s bone marrow suppression) .

Q. What computational and experimental approaches are optimal for analyzing chloramphenicol’s protein synthesis inhibition in alcohol-exposed bacterial strains?

Methodological Answer:

  • Molecular docking : Model chloramphenicol’s binding to the 50S ribosomal subunit (PDB ID: 1K01) using software like AutoDock Vina, incorporating ethanol’s dielectric effects on binding affinity .
  • Biolayer interferometry : Measure real-time inhibition kinetics of chloramphenicol in ethanol-stressed E. coli, correlating IC50 shifts with ribosomal occupancy rates .
  • Transcriptomics : Perform RNA-seq on ethanol-adapted bacteria to identify efflux pump upregulation (e.g., acrAB-tolC) as a resistance mechanism .

Q. How can researchers address discrepancies in thermodynamic data (e.g., vapor pressure vs. solubility) when formulating alcohol-based chloramphenicol delivery systems?

Methodological Answer:

  • Multi-parametric optimization : Use Box-Behnken experimental design to evaluate interactions between temperature (423–450 K), ethanol concentration (10–90%), and vapor pressure (113.75–3318.18 kPa) .
  • DSC-TGA analysis : Validate phase transitions (e.g., glass transition in amorphous formulations) to prevent recrystallization during storage .
  • Monte Carlo simulations : Quantify uncertainty in solubility predictions due to variability in enthalpy and entropy measurements .

Q. What methodologies are recommended for studying chloramphenicol’s alcohol-induced dysmorphogenic effects in developmental models?

Methodological Answer:

  • Zebrafish embryotoxicity assay : Expose embryos to chloramphenicol (0.1–10 µM) and ethanol (0.5–2% v/v), scoring for axial malformations and apoptosis via acridine orange staining .
  • Metabolomic profiling : Use LC-MS to track ethanol-chloramphenicol synergism in depleting folate pools, a known teratogenic mechanism .
  • Epigenetic analysis : Perform ChIP-seq for histone acetylation changes in neural crest cells to identify alcohol-aggravated gene silencing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.